molecular formula C31H30N4O2S B15006049 N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B15006049
M. Wt: 522.7 g/mol
InChI Key: PJHNHJWXBNXDID-UHFFFAOYSA-N
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Description

N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include aromatic aldehydes, amines, and thiourea, under conditions such as refluxing in organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is unique due to its complex structure, which includes multiple aromatic rings and heterocyclic elements.

Properties

Molecular Formula

C31H30N4O2S

Molecular Weight

522.7 g/mol

IUPAC Name

N,6-bis(4-methoxyphenyl)-2-(4-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H30N4O2S/c1-20-7-9-22(10-8-20)29-33-35-28(30(38)32-23-13-17-25(37-3)18-14-23)27(21-11-15-24(36-2)16-12-21)26-6-4-5-19-34(29)31(26)35/h7-18H,4-6,19H2,1-3H3,(H,32,38)

InChI Key

PJHNHJWXBNXDID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)OC)C(=S)NC6=CC=C(C=C6)OC

Origin of Product

United States

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